molecular formula C8H8BrNO2 B1524305 2-(Bromomethyl)-1-methyl-4-nitrobenzene CAS No. 98799-27-0

2-(Bromomethyl)-1-methyl-4-nitrobenzene

Cat. No. B1524305
CAS RN: 98799-27-0
M. Wt: 230.06 g/mol
InChI Key: VAKLDLBPYFVTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-methyl-4-nitrobenzene (BMNB) is an organic compound with a molecular formula of C7H7BrNO2. It is a colorless solid with a melting point of 97-99 °C. BMNB is a versatile building block for organic synthesis, with a wide range of applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis in Medicinal Chemistry : 2-(Bromomethyl)-1-methyl-4-nitrobenzene serves as an intermediate in the synthesis of certain medicinal compounds. For instance, a related compound, 1-(2-Bromoethoxy)-4-nitrobenzene, is used in the preparation of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
  • X-Ray Crystallography and Molecular Structure : The compound's crystal structure and molecular behavior have been studied using techniques like X-ray diffraction. These studies provide insights into the compound's anisotropic displacement parameters, enhancing understanding of its chemical properties (Damian Mroz et al., 2020).

Applications in Material Science

  • Polymer Solar Cells : The compound is used in the development of polymer solar cells. Research shows that adding a similar compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells can significantly improve their performance (G. Fu et al., 2015).

Analytical Chemistry Applications

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Studies have utilized compounds like 1-bromo-4-nitrobenzene to understand the impact of substituents on the NMR spectra of aromatic protons. This helps in analyzing chemical shifts and coupling constants (P. Beltrame et al., 1975).

Environmental Analysis

  • Determining Anionic Surfactants in Water : Compounds derived from 2-(Bromomethyl)-1-methyl-4-nitrobenzene have been used to detect anionic surfactants in river water, aiding environmental monitoring and pollution assessment (K. Higuchi et al., 1980).

Photochemistry and Organic Synthesis

  • Photochemical Reactions in Organic Crystals : Research into the molecular structure of derivatives of 2-(Bromomethyl)-1-methyl-4-nitrobenzene contributes to the understanding of intramolecular hydrogen abstraction in aromatic nitro compounds, pivotal in organic synthesis (K. Padmanabhan et al., 1987).

Electrophilic Aromatic Substitution

  • Investigation of Reaction Mechanisms : The compound and its derivatives have been used to study nucleophilic aromatic substitution by hydrogen, elucidating the role of hydride Meisenheimer adducts as reaction intermediates (V. Gold et al., 1980).

properties

IUPAC Name

2-(bromomethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLDLBPYFVTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679433
Record name 2-(Bromomethyl)-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-methyl-4-nitrobenzene

CAS RN

98799-27-0
Record name 2-(Bromomethyl)-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slight suspension of (2-methyl-5-nitrophenyl)methanol (2.0 g, 12 mmol) in DCM (20 ml) in an ice-water bath under nitrogen was a added a solution of phosphorus tribromide (1.13 mL, 12 mmol, Aldrich) in DCM (20 ml). The resulting solution was allowed to warm to ambient temperature and stirred for 45 min. The solution was poured onto a mixture of ice-water (50 ml) and saturated sodium hydrogen carbonate (50 ml). The biphasic mixture was diluted with dichloromethane (50 ml) and the phases separated. The aqueous phase was extracted with dichloromethane (20 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo to give 2-(bromomethyl)-1-methyl-4-nitrobenzene as a pale yellow solid (1.81 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-1-methyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.